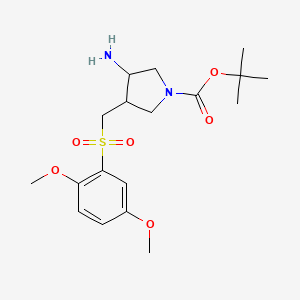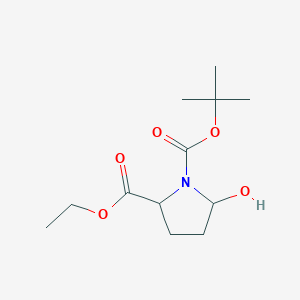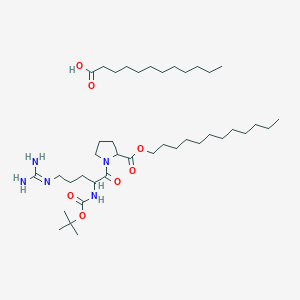
Boc-arg-pro-lauryl ester laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-arg-pro-lauryl ester laurate: is a synthetic peptide compound that has garnered attention for its unique properties and potential applications in various fields. It is composed of a sequence of amino acids, specifically Boc-L-arginine, L-proline, and lauryl ester laurate. This compound is known for its ability to self-assemble into micelles, making it a valuable candidate for drug delivery systems and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-arg-pro-lauryl ester laurate is typically synthesized using solution-phase methods. The synthesis involves the protection of the amino groups with a Boc (tert-butoxycarbonyl) group, followed by the coupling of the amino acids in the desired sequence. The final step involves the esterification of the peptide with lauric acid to form the lauryl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and purification techniques such as column chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Boc-arg-pro-lauryl ester laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the peptide’s structure.
Substitution: The ester group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Boc-arg-pro-lauryl ester laurate is used as a model compound for studying peptide self-assembly and micelle formation. Its ability to form micelles makes it a valuable tool for investigating drug delivery systems .
Biology: In biological research, this compound is studied for its anticoagulant and fibrinolytic activities. It has shown potential in preventing blood clot formation and promoting the breakdown of existing clots .
Medicine: In medicine, this compound is explored for its potential as a drug delivery vehicle. Its micelle-forming properties enable it to encapsulate and deliver therapeutic agents to specific targets in the body .
Industry: In the industrial sector, this compound is used in the development of surfactants and emulsifiers. Its unique structure allows it to stabilize emulsions and improve the solubility of hydrophobic compounds .
Mechanism of Action
The mechanism of action of Boc-arg-pro-lauryl ester laurate involves its ability to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound’s anticoagulant activity is attributed to its interaction with thrombin, inhibiting its activity and preventing blood clot formation .
Comparison with Similar Compounds
- Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate
- Boc-L-Arg-L-Pro-stearyl ester stearate
Comparison: Boc-arg-pro-lauryl ester laurate is unique due to its specific amino acid sequence and lauryl ester group. Compared to Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate, it has a simpler structure, which may influence its self-assembly and biological activities. Boc-L-Arg-L-Pro-stearyl ester stearate, on the other hand, has a longer fatty acid chain, which can affect its micelle-forming properties and interactions with biological targets .
Properties
Molecular Formula |
C40H77N5O7 |
|---|---|
Molecular Weight |
740.1 g/mol |
IUPAC Name |
dodecanoic acid;dodecyl 1-[5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14) |
InChI Key |
FWDBBWXLYJBEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15094420.png)
![N-[5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B15094423.png)
![Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B15094430.png)
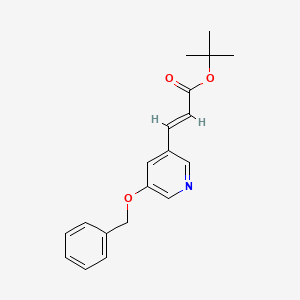
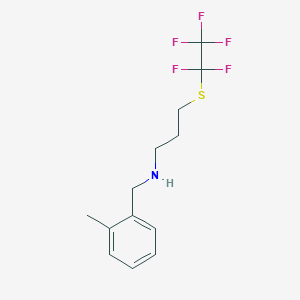
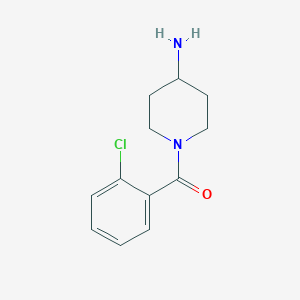
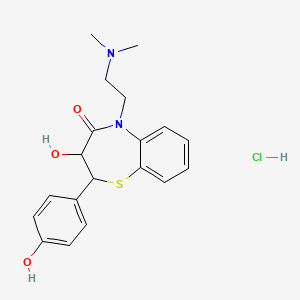
![[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B15094469.png)
![N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B15094481.png)
![(E)-3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]but-2-enoic acid](/img/structure/B15094486.png)
![4-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B15094490.png)
